3,4,7,8-Tetramethyl-1-oxo-1lambda~5~-1,10-phenanthroline
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Overview
Description
3,4,7,8-Tetramethyl-1-oxo-1lambda~5~-1,10-phenanthroline is a chemical compound known for its metal-chelating properties. It is widely used in various scientific research fields due to its ability to form stable complexes with metal ions. The compound has a molecular formula of C16H16N2O and a molecular weight of 236.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-Tetramethyl-1-oxo-1lambda~5~-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3,4,7,8-Tetramethyl-1-oxo-1lambda~5~-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis.
Reduction: It can be reduced to form different reduced species.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo-derivatives, while substitution reactions can yield various functionalized phenanthroline derivatives .
Scientific Research Applications
3,4,7,8-Tetramethyl-1-oxo-1lambda~5~-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is employed in biochemical assays to study metal-protein interactions.
Mechanism of Action
The mechanism of action of 3,4,7,8-Tetramethyl-1-oxo-1lambda~5~-1,10-phenanthroline involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. This chelation process can modulate the activity of metal-dependent enzymes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound, which lacks the methyl groups.
4,7-Dimethyl-1,10-phenanthroline: A derivative with fewer methyl groups.
2,9-Dimethyl-1,10-phenanthroline: Another derivative with different methyl group positions.
Uniqueness
3,4,7,8-Tetramethyl-1-oxo-1lambda~5~-1,10-phenanthroline is unique due to its specific methylation pattern, which enhances its metal-chelating properties and stability. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions .
Properties
CAS No. |
112497-95-7 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3,4,7,8-tetramethyl-1-oxido-1,10-phenanthrolin-1-ium |
InChI |
InChI=1S/C16H16N2O/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18(19)16(14)15/h5-8H,1-4H3 |
InChI Key |
XVSMJSYOKBRLHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1C)C=CC3=C(C(=C[N+](=C32)[O-])C)C |
Origin of Product |
United States |
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